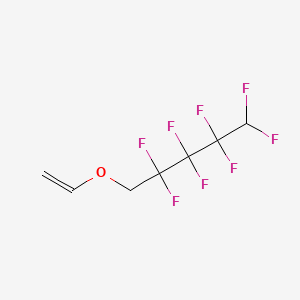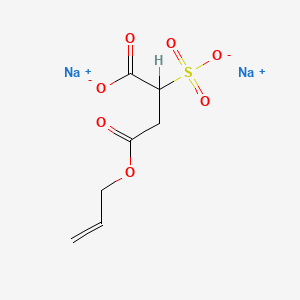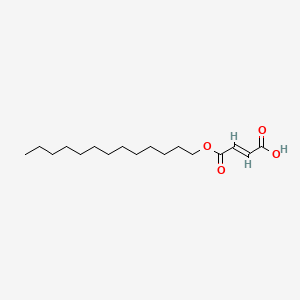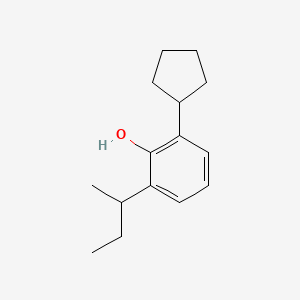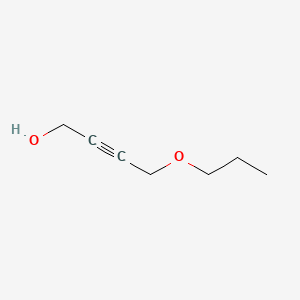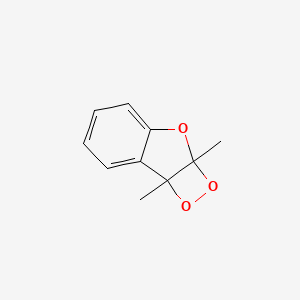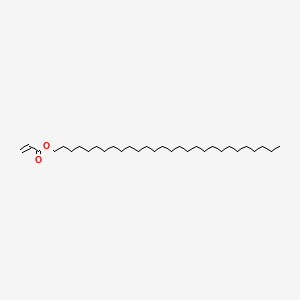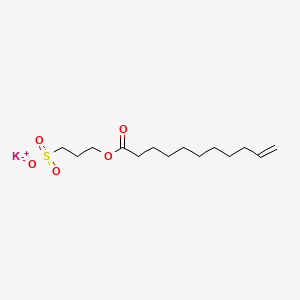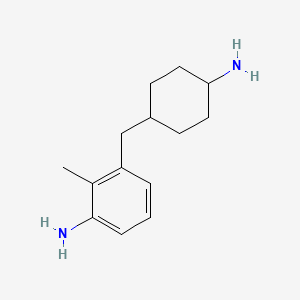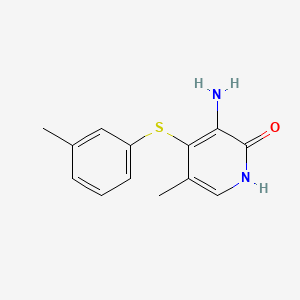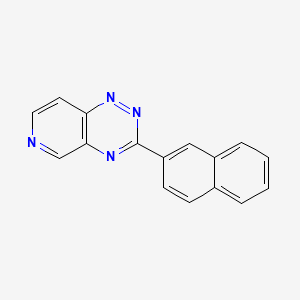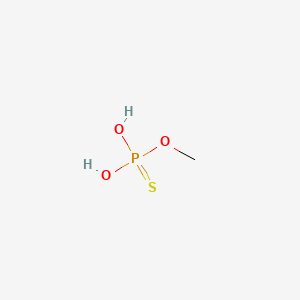
Phosphorothioic acid, O-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, O-methyl ester is an organophosphorus compound that contains both phosphorus and sulfur atoms. This compound is part of a larger family of phosphorothioates, which are known for their diverse applications in various fields such as agrochemistry, medicinal chemistry, and industrial processes .
Méthodes De Préparation
Phosphorothioic acid, O-methyl ester can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with methanol in the presence of a base, such as pyridine, to form the desired ester. Another method includes the use of phosphorus pentasulfide and methanol under controlled conditions . Industrial production often employs similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Phosphorothioic acid, O-methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioic acid derivatives, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the ester into phosphorothioic acid or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkoxides or amines
Hydrolysis: Acidic or basic hydrolysis of the ester yields phosphorothioic acid and methanol.
Applications De Recherche Scientifique
Phosphorothioic acid, O-methyl ester has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of phosphorothioic acid, O-methyl ester involves its interaction with molecular targets such as enzymes. It can inhibit acetylcholinesterase, an enzyme crucial for nerve function, by forming a covalent bond with the active site of the enzyme. This inhibition disrupts the normal breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and subsequent overstimulation of nerve cells .
Comparaison Avec Des Composés Similaires
Phosphorothioic acid, O-methyl ester can be compared with other similar compounds such as:
Tolclofos-methyl: Another organophosphorus compound used as a pesticide, known for its effectiveness against fungal diseases.
Chlorpyrifos: A widely used organophosphate insecticide with a similar mechanism of action involving acetylcholinesterase inhibition.
This compound stands out due to its specific applications in both agrochemistry and medicinal chemistry, as well as its unique reactivity profile involving both phosphorus and sulfur atoms .
Propriétés
Numéro CAS |
1111-99-5 |
|---|---|
Formule moléculaire |
CH5O3PS |
Poids moléculaire |
128.09 g/mol |
Nom IUPAC |
dihydroxy-methoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/CH5O3PS/c1-4-5(2,3)6/h1H3,(H2,2,3,6) |
Clé InChI |
BOKOVLFWCAFYHP-UHFFFAOYSA-N |
SMILES canonique |
COP(=S)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


